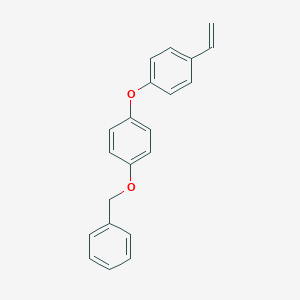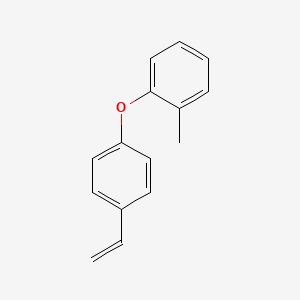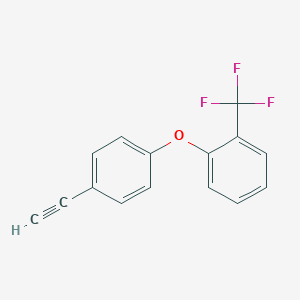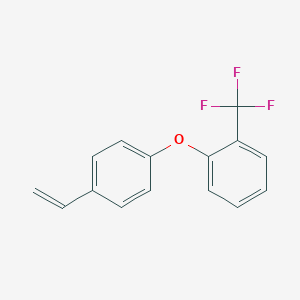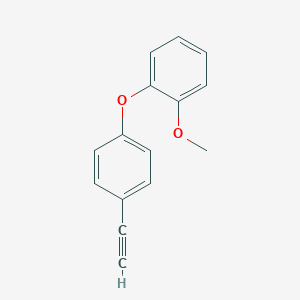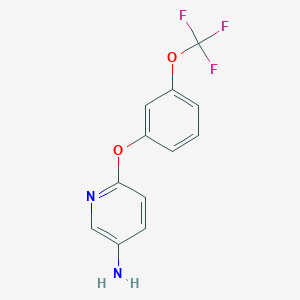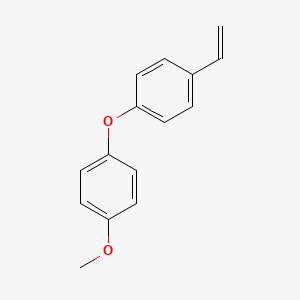
1-Methoxy-4-(4-vinylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(4-vinylphenoxy)benzene is an organic compound with the molecular formula C16H16O2 It is characterized by a methoxy group attached to a benzene ring, which is further connected to another benzene ring via a vinylphenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-vinylphenoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the reaction of 1-methoxy-4-iodobenzene with 4-vinylphenol in the presence of a base such as potassium carbonate and a palladium catalyst.
Suzuki-Miyaura Coupling: This method involves the coupling of 1-methoxy-4-bromobenzene with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base such as cesium carbonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-(4-vinylphenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-vinylphenoxy)benzene involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can interact with nucleophilic sites on biological macromolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methoxy-4-phenoxybenzene: Similar structure but lacks the vinyl group, resulting in different reactivity and applications.
4-Methoxy-1-vinylbenzene: Similar structure but lacks the phenoxy linkage, affecting its chemical properties and uses.
1-Methoxy-4-(4-methoxyphenoxy)benzene:
Uniqueness: 1-Methoxy-4-(4-vinylphenoxy)benzene is unique due to the presence of both a methoxy group and a vinylphenoxy linkage, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-ethenyl-4-(4-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-3-12-4-6-14(7-5-12)17-15-10-8-13(16-2)9-11-15/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFHXBNXNQFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
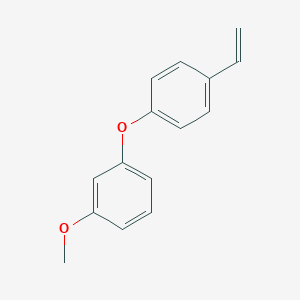
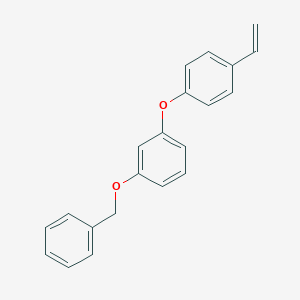
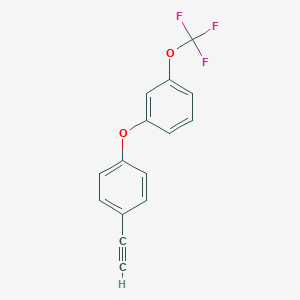
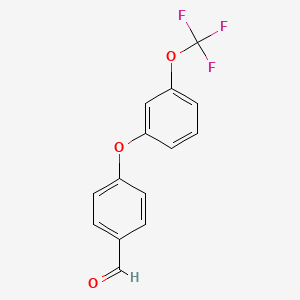
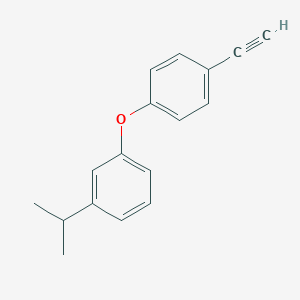
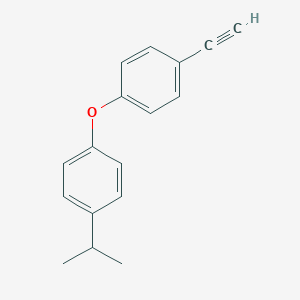
![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)
